molecular formula C19H14N2O B021811 Eudistomin T CAS No. 108335-05-3

Eudistomin T

Cat. No. B021811
M. Wt: 286.3 g/mol
InChI Key: FNZBLVWPBUFWBG-UHFFFAOYSA-N
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Description

Eudistomins are β-carboline derivatives, isolated from ascidians (marine tunicates of the family Ascidiacea) . Eudistomin T is a fascinating substance used extensively in scientific research. With its diverse applications, it holds promise in drug development, cancer studies, and neurobiology. Its molecular formula is C19H14N2O .


Synthesis Analysis

The synthesis of Eudistomin T involves a highly selective and captivating metal-free cross-dehydrogenative coupling for the cross-coupling of two reactive nucleophiles such as tetrahydro-β-carboline and indoles . A series of 1-indolyltetrahydro-β-carboline derivatives were synthesized in excellent to moderate yields .


Molecular Structure Analysis

The structure of Eudistomin T is made up of a β-carboline with an aromatic indole at the 1’ position . The molecular formula is C19H14N2O .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Eudistomin T include a metal-free cross-dehydrogenative coupling for the cross-coupling of two reactive nucleophiles such as tetrahydro-β-carboline and indoles . Temperature, time, and concentration control resulted in mono indolylation selectively .

Scientific Research Applications

  • Drug Development and Pharmacological Research : Synthesized eudistomins, including Eudistomin T, have shown potential applications in drug development and pharmacological research (Liu et al., 2000).

  • Antibacterial and Cancer Research : Eudistomin U, related to Eudistomin T, demonstrates potent antibacterial activity against Gram-positive bacteria and cytotoxicity, suggesting its application in cancer and human pathogen research (Roggero et al., 2014).

  • Inhibition of Protein Translation : EudiC, a derivative, acts as a protein synthesis inhibitor targeting the 40S ribosome, showing cytotoxicity by inhibiting protein translation (Ota et al., 2016).

  • Enhancing Skeletal Muscle Activity : Eudistomin M increases calcium sensitivity in skeletal muscles, enhancing ATPase activity and contractile force, indicating potential therapeutic applications (Ohizumi et al., 1998).

  • Isolation and Identification : Eudistomin T was isolated and identified through refined separation procedures, aiding in the isolation and structural elucidation of other β-carbolines (Kinzer & Cardellina, 1987).

  • Synthesis and Antibiotic Properties : Eudistomin I and T, β-carboline antibiotics, are relatively easy to synthesize and can be used to prepare a wide range of analogs, highlighting their potential in antibiotic development (Vanwagenen & Cardellina, 1989).

  • Antimicrobial Properties : Certain eudistomins show UVA-dependent phototoxicity against viruses, bacteria, yeast, and mammalian cells, with activity varying based on side chain substituents (Hudson et al., 1988).

  • Cytotoxic Activity against Buccal Carcinoma Cells : Eudistomin E and eudistalbin A possess cytotoxic activity against the growth of KB human buccal carcinoma cells (Adesanya et al., 1992).

  • Antiviral Activities : Synthetic eudistomins, including 12-carbaeudistomin analogs, have shown strong antiviral activity against Herpes simplex virus (HSV-1) and certain tumors (Kurihara et al., 1996).

  • Biosynthetic Studies : The biosynthetic origin of eudistomin H, an antibiotic alkaloid, is being investigated, providing insights into the natural production of these compounds (Shen & Baker, 1994).

Future Directions

The future of organic synthesis relies on oxidative cross-coupling strategies as they have the potential to make synthetic organic chemistry more economical and much eco-friendlier . The discovery of new inhibitors against malignant melanoma is urgently needed, and Eudistomin T, with its unique properties, could be a promising candidate .

properties

IUPAC Name

2-phenyl-1-(9H-pyrido[3,4-b]indol-1-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N2O/c22-17(12-13-6-2-1-3-7-13)19-18-15(10-11-20-19)14-8-4-5-9-16(14)21-18/h1-11,21H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNZBLVWPBUFWBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)C2=NC=CC3=C2NC4=CC=CC=C34
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30148505
Record name Eudistomin T
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30148505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Eudistomin T

CAS RN

108335-05-3
Record name Eudistomin T
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108335053
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Eudistomin T
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30148505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
54
Citations
W Wang, SJ Nam, BC Lee, H Kang - Journal of natural products, 2008 - ACS Publications
… The 1 H NMR spectrum of 1 was comparable to those of eudistomin T, (3, 15) which points out the … (18) Thus, eudistomin Y 1 (1) differs from eudistomin T by the presence of a benzoyl …
Number of citations: 77 pubs.acs.org
P Molina, PM Fresneda, S García-Zafra - Tetrahedron letters, 1996 - Elsevier
… Herein, we want to report the synthesis of the antibacterial compound eudistomin T 1, … of the carbon skeleton of eudistomin T. Compound 5a was converted into the eudistomin T in a …
Number of citations: 32 www.sciencedirect.com
BJ Baker - Alkaloids: chemical and biological perspectives, 1996 - Elsevier
… A direct route to 1cyano-]3-carboline (145) was developed by Bracher and coworkers from 1-oxo-[3-carboline, as was the elaboration of 145 into eudistomin T on treatment with …
Number of citations: 37 www.sciencedirect.com
P Schupp, T Poehner, RA Edrada, R Ebel… - Journal of natural …, 2003 - ACS Publications
… Thus, eudistomin W (1) differed from eudistomin T 9c by reduction of the keto group at C-10 in the latter to a hydroxyl function and by an additional hydroxyl group at C-6. The unusual …
Number of citations: 92 pubs.acs.org
PY Zhang, JL Wang, SB Wan, T Jiang - Chinese Chemical Letters, 2010 - Elsevier
… Structural analysis of eudistalbin A, eudistomidin C and eudistomin T reveals that they may be biosynthetically derived in vivo from tryptophan residue, often ring-A functionalized, …
Number of citations: 10 www.sciencedirect.com
J McNulty, IWJ Still - Journal of the Chemical Society, Perkin …, 1994 - pubs.rsc.org
… compound eudistomin T lc and provide details of our successful synthesis of (-)-woodinine. … I4 Returning to our second goal of seeking an improved synthetic route to eudistomin T lc, …
Number of citations: 21 pubs.rsc.org
BF Bowden - Studies in Natural Products Chemistry, 2000 - Elsevier
… The original report of the structures of eudistomins R (146), S (147) and T (148) [99] contained no bioactivity data, but subsequent papers reporting the syntheses of eudistomin T have …
Number of citations: 31 www.sciencedirect.com
P Rocca, F Marsais, A Godard… - Synthetic …, 1995 - Taylor & Francis
… An original and short synthesis of Eudistomin T is reported. D e approach is based on a convergent methodology which involves such reactions as metalation, heteroring cross-coupling …
Number of citations: 10 www.tandfonline.com
CEP Galvis, VV Kouznetsov - Synthesis, 2017 - thieme-connect.com
… of 194 using N-chlorosuccinimide as a mild and efficient reagent gave the aromatized product which was then subjected to N-Boc deprotection and oxidation to give eudistomin T (195) …
Number of citations: 22 www.thieme-connect.com
CEP Galvis, VV Kouznetsov - Studies in Natural Products Chemistry, 2018 - Elsevier
… Through this protocol, eudistomin T 186 was prepared after aromatization, N-deprotection, and introduction of the carbonyl group of acid 184 in 88% yield (Scheme 1.31). With the same …
Number of citations: 3 www.sciencedirect.com

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